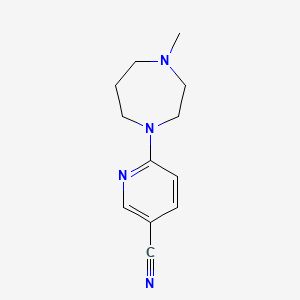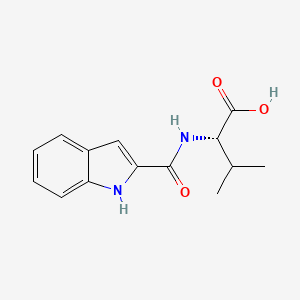
3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediary Roles
Synthesis of Fluazasulfuron : 2-Cholo-3-iodopyridine, a precursor for producing 2-chloro-3-(trifluoromethyl) pyridine, plays a crucial role in the synthesis of fluazasulfuron, an agricultural chemical (Du Yi-hui, 2009).
Electrophilic Substitutions : Studies have shown that compounds like 2-chloro-6-(trifluoromethyl)pyridine can be converted into other derivatives through processes like electrophilic substitution, hinting at its versatility in organic synthesis (F. Mongin, Antonio Tognini, F. Cottet, M. Schlosser, 1998).
Structural Studies : Structural analysis of compounds like fluazinam, which contains the title compound, reveals complex interactions like hydrogen bonding and Cl⋯π interactions, providing insights into its potential applications in various fields (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).
Pesticide Synthesis : The compound is widely used in the synthesis of pesticides, demonstrating its significance in the development of agrochemicals (Lu Xin-xin, 2006).
Intermediate for N-heterocycles : It serves as a building block for trifluoromethylated N-heterocycles, indicating its importance in medicinal chemistry (Manjunath Channapur, R. Hall, J. Kessabi, M. Montgomery, A. Shyadligeri, 2019).
Chemical Functionalization and Applications
Regioexhaustive Functionalization : This compound has been used to test the concept of regioexhaustive functionalization, leading to the creation of various carboxylic acids, which are important in organic synthesis (F. Cottet, M. Schlosser, 2004).
Organic Triflation Reagent : As an organic triflation reagent, it plays a significant role in organic synthesis and reactions (G. Pelletier, 2014).
Osmium-Hexahydride Complex Reactions : It reacts with osmium-hexahydride complexes, demonstrating its utility in complex chemical reactions and catalysis (Pilar Resano Barrio, Miguel A. Esteruelas, E. Oñate, 2004).
Pharmaceutical Intermediates : The compound is used as an intermediate in pharmaceuticals, showing its broader applications in drug development (Li Zheng-xiong, 2004).
Interaction with Iodine : Studies on its interaction with iodine provide insights into potential antithyroid drug development (M. S. Chernov'yants, I. V. Burykin, Z. Starikova, N. E. Erofeev, 2011).
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methylpropyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2/c1-6(2)4-15-9-8(11)3-7(5-16-9)10(12,13)14/h3,5-6H,4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJJVOMNCQBPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine](/img/structure/B1451656.png)
![N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B1451657.png)








![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)